molecular formula C24H20Br2 B14342133 1,1'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene CAS No. 102772-68-9

1,1'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene

Katalognummer: B14342133
CAS-Nummer: 102772-68-9
Molekulargewicht: 468.2 g/mol
InChI-Schlüssel: OGLSVJUBLXHZAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is a complex organic compound that features a naphthalene backbone with a dibromobutane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with 1,4-dibromobutane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.

Wissenschaftliche Forschungsanwendungen

1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene involves its interaction with molecular targets through its bromine atoms and naphthalene core. The bromine atoms can participate in halogen bonding, while the naphthalene core can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

102772-68-9

Molekularformel

C24H20Br2

Molekulargewicht

468.2 g/mol

IUPAC-Name

1-(1,4-dibromo-3-naphthalen-1-ylbutan-2-yl)naphthalene

InChI

InChI=1S/C24H20Br2/c25-15-23(21-13-5-9-17-7-1-3-11-19(17)21)24(16-26)22-14-6-10-18-8-2-4-12-20(18)22/h1-14,23-24H,15-16H2

InChI-Schlüssel

OGLSVJUBLXHZAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CBr)C(CBr)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.